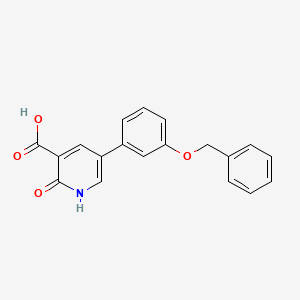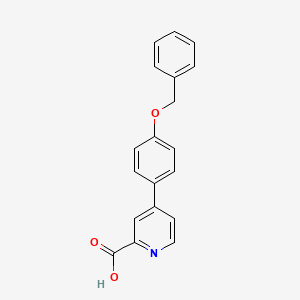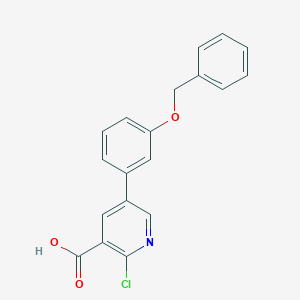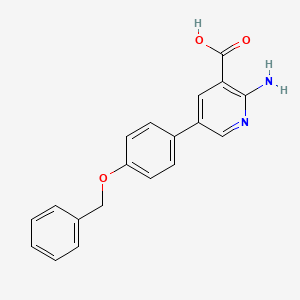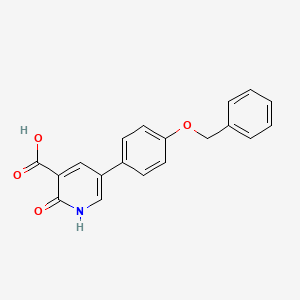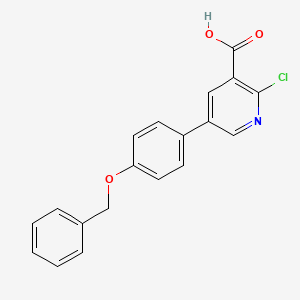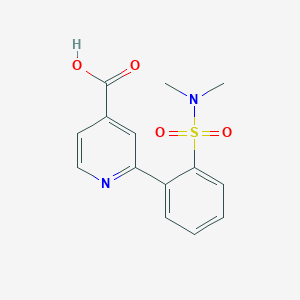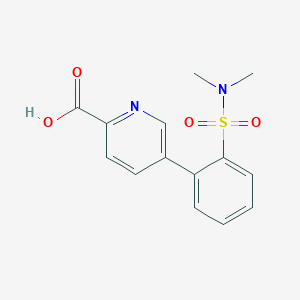
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (5-DMS-PPA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been explored for its potential to act as a catalyst in chemical reactions, to enhance the efficiency of laboratory experiments, and to provide insight into biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been explored as a catalyst for chemical reactions, including the synthesis of organic compounds, as well as for its potential to enhance the efficiency of laboratory experiments. It has also been studied for its ability to provide insight into biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, however it is believed to act as a catalyst in chemical reactions by increasing the rate of reaction. It is also believed to enhance the efficiency of laboratory experiments by increasing the yield of the desired product.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential to provide insight into biochemical and physiological processes. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which can play a role in the regulation of various biological processes. It has also been found to act as an agonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors, which can play a role in the regulation of neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and is not known to cause adverse effects in humans. However, 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further explored for its potential to act as a catalyst in chemical reactions, as well as for its potential to enhance the efficiency of laboratory experiments. It could also be studied for its potential to provide insight into biochemical and physiological processes. Additionally, it could be further studied for its potential to act as an inhibitor or agonist of certain enzymes or receptors. Finally, it could be further explored for its potential applications in drug development and other areas of scientific research.
Synthesemethoden
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step is the reaction of dimethylsulfamoyl chloride with picolinic acid, which yields 5-chloro-2-dimethylsulfamoylphenylpicolinic acid. This is then reacted with sodium hydroxide, resulting in the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The compound can also be synthesized from the reaction of dimethylsulfamoyl chloride and p-chloroaniline, which yields 5-chloro-2-dimethylsulfamoylphenyl aniline. This is then reacted with picolinic acid, resulting in 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-12(14(17)18)15-9-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPJVGAAXLULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

